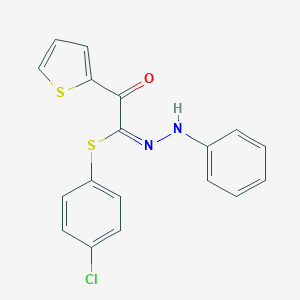![molecular formula C31H27N3O6 B421738 4-{2-[4-(benzoylamino)benzoyl]carbohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B421738.png)
4-{2-[4-(benzoylamino)benzoyl]carbohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(benzoylamino)benzoyl]carbohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound that features multiple functional groups, including benzamide, hydrazone, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(benzoylamino)benzoyl]carbohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzamide Intermediate: Reacting 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 4-benzamidobenzoic acid.
Hydrazone Formation: Condensation of 4-benzamidobenzoic acid with hydrazine hydrate to form the hydrazone intermediate.
Esterification: Reacting the hydrazone intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the hydrazone, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent
Medicine
Medicinally, the compound could be explored for its therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 4-{2-[4-(benzoylamino)benzoyl]carbohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(benzoylamino)benzoyl]carbohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate: can be compared with other benzamide or hydrazone derivatives.
N-(4-benzamidobenzoyl)hydrazine: A simpler hydrazone derivative.
4-methoxybenzoyl chloride: A related ester-forming reagent.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C31H27N3O6 |
|---|---|
Molecular Weight |
537.6g/mol |
IUPAC Name |
[4-[(Z)-[(4-benzamidobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H27N3O6/c1-3-39-28-19-21(9-18-27(28)40-31(37)24-12-16-26(38-2)17-13-24)20-32-34-30(36)23-10-14-25(15-11-23)33-29(35)22-7-5-4-6-8-22/h4-20H,3H2,1-2H3,(H,33,35)(H,34,36)/b32-20- |
InChI Key |
ZORSERDOGQJVCH-RGXNXFOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromo-2-{[6-bromo-4-(2-chlorophenyl)-2-quinolinyl]amino}phenyl)(2-chlorophenyl)methanone](/img/structure/B421655.png)
![{6-[(trityloxy)methyl]-2-pyridinyl}methanol](/img/structure/B421656.png)
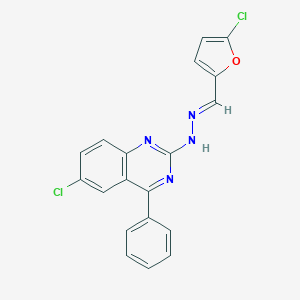

![2,2,2-trifluoro-N-(5-nitro-2-methoxy-3-{[(trifluoroacetyl)amino]methyl}benzyl)acetamide](/img/structure/B421662.png)
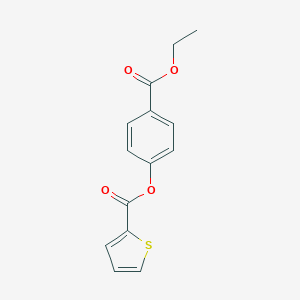
![2-(2-phenylvinyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B421665.png)
![2,2-Bis[4-(benzoyloxy)phenyl]propane](/img/structure/B421667.png)
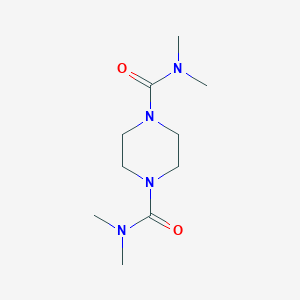
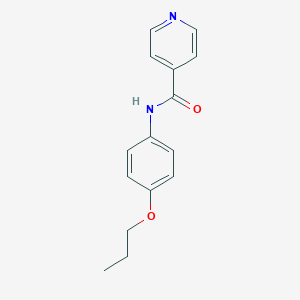
![N-{4-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B421675.png)
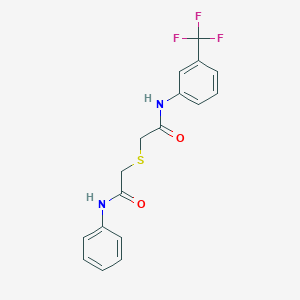
![N-[4-(Dimethylamino)benzylidene]-3-methoxyaniline](/img/structure/B421679.png)
